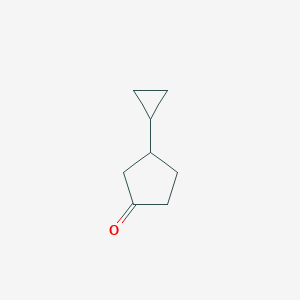
5-(1H-吲哚-3-基)-1,3-噻唑-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indole derivatives are a significant class of compounds in medicinal chemistry, with a wide range of biological activities . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . A number of indole molecules have been synthesized using various methods, including microwave-assisted synthesis .
Molecular Structure Analysis
Indole is a heterocyclic compound, also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature, similar to the benzene ring .
Chemical Reactions Analysis
Indole derivatives undergo a variety of chemical reactions, including reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.
Physical And Chemical Properties Analysis
The physical properties of indole derivatives, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application . These properties are determined through a combination of experimental techniques and are essential for the compound’s formulation and delivery .
科学研究应用
抗菌和抗氧化性能
- 抗菌活性: 衍生自5-(1H-吲哚-3-基)-1,3-噻唑-2-胺的化合物表现出强大的抗菌活性。例如,某些衍生物显示出对表皮葡萄球菌的强效抗菌性能(Mekala, Yata, & Talagadadivi, 2014)。另一项研究表明对金黄色葡萄球菌和大肠杆菌等细菌菌株有有效的抑制作用(Siddiqui & Alam, 2016)。
- 抗氧化活性: 衍生自5-(1H-吲哚-3-基)-1,3-噻唑-2-胺的化合物展示出有希望的抗氧化活性。例如,某些衍生物显示出自由基清除和亚铁离子还原性能(Saundane, Verma, & Katkar, 2013)。
抗肿瘤和抗癌性能
- 细胞毒性和抗肿瘤活性: 一些衍生物对癌细胞系,包括PC-3和MDA-MB-231,表现出细胞毒性效果(Gür等,2020)。另一种化合物对Hela细胞系显示出显著的抗肿瘤活性(叶蛟等,2015)。
- PIM-1激酶抑制剂: 衍生自5-(1H-吲哚-3-基)-1,3-噻唑-2-胺的化合物已被研究为PIM-1激酶的有效抑制剂,在癌症研究中具有重要意义(Hajji, 2020)。
传感器和检测应用
- 电位传感器: 从这种化合物衍生的席夫碱已被用于构建Nd3+离子选择性电极。这种应用展示了其在分析化学和传感器技术中的潜力(Bandi, Singh, & Upadhyay, 2013)。
作用机制
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that the effects of this compound’s action would be diverse and context-dependent.
安全和危害
未来方向
生化分析
Biochemical Properties
5-(1H-indol-3-yl)-1,3-thiazol-2-amine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells. The interactions between 5-(1H-indol-3-yl)-1,3-thiazol-2-amine and these biomolecules are primarily mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its binding affinity and specificity .
Cellular Effects
The effects of 5-(1H-indol-3-yl)-1,3-thiazol-2-amine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to alterations in downstream signaling cascades. Additionally, 5-(1H-indol-3-yl)-1,3-thiazol-2-amine can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation, thereby impacting overall cell function .
Molecular Mechanism
At the molecular level, 5-(1H-indol-3-yl)-1,3-thiazol-2-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. Furthermore, 5-(1H-indol-3-yl)-1,3-thiazol-2-amine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of 5-(1H-indol-3-yl)-1,3-thiazol-2-amine can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can be influenced by factors such as concentration, exposure duration, and the specific cellular context. In both in vitro and in vivo studies, 5-(1H-indol-3-yl)-1,3-thiazol-2-amine has demonstrated sustained biological activity, suggesting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 5-(1H-indol-3-yl)-1,3-thiazol-2-amine in animal models are dose-dependent. At lower doses, this compound can exert beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which 5-(1H-indol-3-yl)-1,3-thiazol-2-amine is both safe and effective .
Metabolic Pathways
5-(1H-indol-3-yl)-1,3-thiazol-2-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter the levels of specific metabolites within cells. For example, this compound has been shown to inhibit certain enzymes involved in the biosynthesis of key cellular metabolites, thereby modulating the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, 5-(1H-indol-3-yl)-1,3-thiazol-2-amine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments and tissues, where it can exert its biological effects. The distribution of 5-(1H-indol-3-yl)-1,3-thiazol-2-amine is influenced by factors such as its chemical properties, the presence of specific transporters, and the overall cellular environment .
Subcellular Localization
The subcellular localization of 5-(1H-indol-3-yl)-1,3-thiazol-2-amine is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production .
属性
IUPAC Name |
5-(1H-indol-3-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c12-11-14-6-10(15-11)8-5-13-9-4-2-1-3-7(8)9/h1-6,13H,(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNABUUAHFCFGIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CN=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


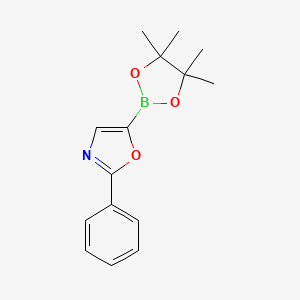
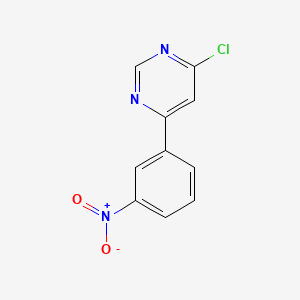
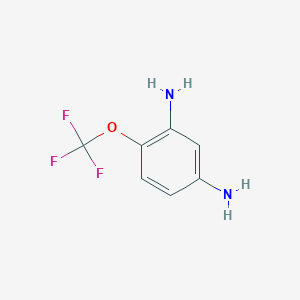
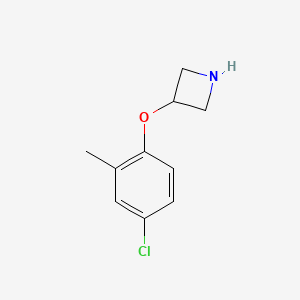


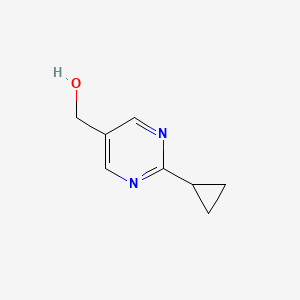

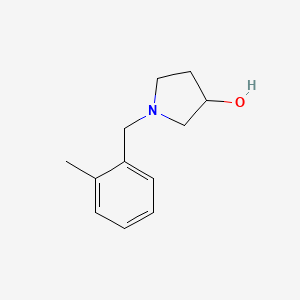
![3-chloro-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B1360939.png)

